Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSRYRUHAPLUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological assays to study enzyme inhibition or receptor binding.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs with anti-inflammatory or analgesic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
- CAS Registry Number : 1247619-04-0
- Molecular Formula : C₁₀H₁₀ClFO₃
- Synonyms: Ethyl 4-chloro-3-fluorobenzoylformate (CAS 845790-56-9) is a closely related derivative with an oxo group replacing the hydroxyl moiety .
Structural Features :
The compound features a 4-chloro-3-fluorophenyl group attached to a hydroxyacetate backbone. The halogen substituents (Cl and F) at the para and meta positions of the aromatic ring influence electronic properties, while the ethyl ester enhances solubility in organic solvents.
Applications :
This ester is a key intermediate in pharmaceutical synthesis, particularly for designing chemotherapeutic agents (e.g., antibacterials and anticancers) . Its structural analogs are also explored in asymmetric catalysis and fluorescent chemosensors .
Structural Analogues: Substituent Effects on Reactivity and Enantioselectivity
Table 1: Key Structural and Enantiomeric Data for Hydroxyacetate Derivatives
Key Observations :
- Enantioselectivity: Pyrrol-containing derivatives (e.g., 40cg and 40cj) exhibit higher enantiomeric purity (83–93% ee) compared to dimethylamino-substituted analogs (76% ee), likely due to steric and electronic interactions with chiral HPLC columns .
- Substituent Position : Halogen placement (e.g., 4-Cl vs. 3-F) modulates electron-withdrawing effects, impacting reactivity in nucleophilic substitutions or reductions .
Key Observations :
- High-Yield Synthesis: Ethyl 2-(4-fluorophenoxy)acetate achieves 95.6% yield via optimized nucleophilic substitution, highlighting the efficiency of phenoxy group incorporation .
- Catalytic Systems : NADH model compounds enable enantioselective reductions but require further optimization for higher yields .
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data for Selected Derivatives
Key Observations :
- Crystal Packing: Monoclinic systems (e.g., P2₁/c) dominate due to hydrogen-bonding networks involving hydroxyl and ester groups .
- Solubility : Methoxy and halogen substituents enhance solubility in polar solvents, critical for pharmaceutical formulations .
Biological Activity
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, which may influence its biological properties. The compound can be represented by the following structural formula:
The biological activity of this compound has been linked to its ability to interact with various biological targets, including kinases and proteins involved in cell signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.
Inhibition of Kinase Activity
Studies have shown that compounds similar to this compound can inhibit LRRK2 kinase activity, which is implicated in neurodegenerative diseases like Parkinson's disease. This inhibition could potentially lead to therapeutic benefits by modulating inflammatory responses in the central nervous system .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, in breast cancer cell lines such as MCF-7, the compound demonstrated significant effects on cell viability and apoptosis induction when exposed to oxidative stress conditions .
Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neuroinflammation. The results indicated that treatment with the compound reduced pro-inflammatory cytokine levels and improved neuronal survival rates .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, this compound was shown to significantly decrease cell proliferation rates. The mechanism was associated with the induction of apoptosis and modulation of key signaling pathways involved in cancer progression .
Preparation Methods
Biocatalytic Asymmetric Reduction of Keto-Ester Precursors
A highly effective method for preparing hydroxy esters like this compound involves the asymmetric reduction of ethyl 4-chloro-3-fluoroacetoacetate analogs using enzyme catalysts.
- Reaction Setup: The keto-ester substrate is dissolved in a solvent mixture of ethyl acetate and purified water.
- Catalysts: A combination of keto reductase and glucose dehydrogenase enzymes is used, along with the cofactor NADPH.
- Hydrogen Donor: Glucose serves as the hydrogen donor in the enzymatic reduction.
- Conditions: Reaction temperature is maintained between 28–33 °C, with reaction times of 6–10 hours.
- pH Buffering: Hydrophosphate buffers maintain the pH between 6.0 and 7.5.
- Concentrations: Substrate concentration ranges from 8 to 15 g/mL; enzyme loading is 3–8% of substrate mass; NADPH is 0.1–0.3% of substrate mass.
- Post-Reaction Processing: The reaction mixture is filtered, extracted, and concentrated under reduced pressure to isolate the crude hydroxy ester.
This method offers high stereoselectivity and improved yields by simplifying reaction steps and minimizing side reactions.
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent | Ethyl acetate + water | Mixed solvent system |
| pH | 6.0 – 7.5 | Buffered with hydrophosphate |
| Temperature | 28 – 33 °C | Mild temperature for enzyme activity |
| Reaction time | 6 – 10 hours | Sufficient for complete reduction |
| Substrate concentration | 8 – 15 g/mL | High substrate loading |
| Keto reductase loading | 3 – 8% (w/w relative to substrate) | Enzyme catalyst |
| Glucose dehydrogenase | 3 – 8% (w/w) | Co-catalyst with keto reductase |
| NADPH loading | 0.1 – 0.3% (w/w) | Cofactor for enzymatic reduction |
| Hydrogen donor | Glucose | Supplies reducing equivalents |
Table 1: Key parameters for biocatalytic asymmetric reduction of keto-ester substrates
This enzymatic approach, adapted from methods for ethyl 4-chloro-3-hydroxybutanoate, is directly applicable to the preparation of this compound by substituting the appropriate halogenated aromatic precursor.
Chemical Reduction of Keto-Ester Precursors
Alternatively, chemical reduction methods can be employed using conventional reducing agents:
- Starting Material: Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate (keto-ester).
- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce the keto group to the hydroxy group.
- Solvents: Anhydrous solvents such as THF, diethyl ether, or ethanol.
- Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity.
- Workup: Quenching with water or acid, followed by extraction and purification.
This method is straightforward but may require careful control to avoid over-reduction or side reactions, especially given the sensitivity of halogen substituents.
Esterification Routes
In some cases, the hydroxyacetate is prepared by esterification of the corresponding hydroxy acid:
- Starting Material: 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetic acid.
- Esterification: Reaction with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux under anhydrous conditions with removal of water to drive equilibrium.
- Purification: Distillation or recrystallization.
This route is less commonly used for direct synthesis but is relevant for modifying or scaling up production.
Comparative Data Summary
Research Findings and Optimization
- Enzymatic Reduction: Studies demonstrate that the ratio of keto reductase to glucose dehydrogenase (2:3) and the concentration of NADPH are critical for maximizing yield and enantioselectivity.
- pH Control: Maintaining pH between 6.0 and 7.5 is essential to preserve enzyme activity and prevent substrate degradation.
- Temperature: Mild temperatures (around 30 °C) optimize enzyme kinetics without denaturing proteins.
- Substrate Loading: High substrate concentrations (up to 15 g/mL) enable efficient production but require adequate mixing and oxygen control.
Q & A
Basic: What synthetic routes are commonly employed to prepare Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate, and how can impurities be minimized?
The synthesis typically involves condensation of 4-chloro-3-fluorophenylacetone with ethyl glyoxylate under acidic or basic conditions, followed by purification via column chromatography . A critical challenge is the formation of racemic byproducts due to the acidic α-proton adjacent to the hydroxy group, which can undergo partial racemization during purification (e.g., on silica gel) . To minimize impurities:
- Use low-temperature reaction conditions to suppress side reactions.
- Employ chiral chromatography or crystallization for enantiomeric resolution .
- Monitor reaction progress via HPLC or TLC to optimize reaction time and reduce degradation.
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR (¹H/¹³C) : Key signals include the hydroxy proton (δ ~5.5 ppm, broad singlet) and the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) .
- X-ray crystallography : Use SHELX for structure refinement to resolve stereochemical ambiguities. ORTEP-3 is recommended for visualizing molecular geometry and hydrogen-bonding networks .
- IR spectroscopy : Confirm the presence of ester carbonyl (C=O stretch ~1740 cm⁻¹) and hydroxy (O–H stretch ~3400 cm⁻¹) groups .
Advanced: How does the electronic environment of the 4-chloro-3-fluorophenyl group influence the compound’s reactivity in esterification or oxidation reactions?
The electron-withdrawing Cl and F substituents on the phenyl ring polarize the adjacent carbonyl group, increasing its electrophilicity. This enhances reactivity in:
- Nucleophilic acyl substitutions (e.g., hydrolysis to the carboxylic acid derivative) .
- Oxidation : The α-hydroxy group is prone to oxidation, forming a ketone byproduct. Control via anhydrous conditions and inert atmospheres is critical .
- Computational studies (e.g., DFT) can predict charge distribution and reaction pathways, aiding in optimizing conditions .
Advanced: What strategies are effective for resolving racemization issues during synthesis or purification?
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans’ oxazolidinones) to stabilize the stereocenter .
- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .
- Low-temperature crystallization : Reduces kinetic racemization during purification .
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Advanced: How can computational modeling aid in predicting the biological activity or metabolic stability of this compound?
- Molecular docking : Predict binding affinity to targets like enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina .
- ADME prediction : Tools like SwissADME estimate metabolic stability based on lipophilicity (LogP ~2.5) and hydrogen-bonding capacity .
- QSAR models : Correlate structural features (e.g., halogen substitution) with bioactivity data from analogs (e.g., COX inhibition IC₅₀ values) .
Advanced: What contradictions exist in reported biological activity data, and how can they be addressed experimentally?
Discrepancies in cytotoxicity IC₅₀ values (e.g., MCF-7 cell line) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) .
- Solubility differences : Use DMSO stock solutions at consistent concentrations (<1% v/v) .
- Metabolic interference : Include control experiments with esterase inhibitors to prevent premature hydrolysis .
Advanced: What is the role of the hydroxyacetate moiety in structure-activity relationships (SAR) for related compounds?
The hydroxy group:
- Enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Modulates lipophilicity : Esterification (ethyl group) increases membrane permeability compared to the free acid .
- SAR studies on analogs (e.g., ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate) show that substituents on the phenyl ring significantly affect potency .
Basic: What safety precautions are necessary when handling this compound?
- Toxicity : Classified as highly toxic (LD₅₀ data pending); use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
- Disposal : Follow hazardous waste guidelines for halogenated organic compounds .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- pH sensitivity : Hydrolyzes rapidly in basic conditions (pH >9) to the carboxylic acid. Use buffered solutions (pH 4–7) for biological assays .
- Thermal stability : Decomposes above 80°C; avoid high-temperature reactions unless stabilized by inert solvents (e.g., DMF) .
Advanced: What are the limitations of current synthetic methods, and what novel approaches are emerging?
- Limitations : Low yields in multi-step syntheses (e.g., 29% yield in methyl ether formation) .
- Innovations :
- Flow chemistry : Improves reaction control and scalability .
- Photocatalysis : Enables C–H functionalization for late-stage diversification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
